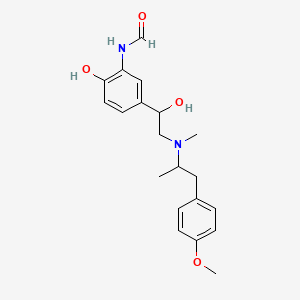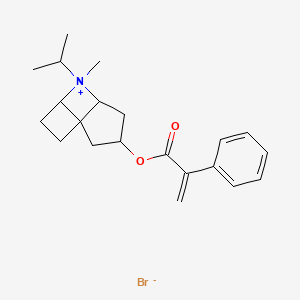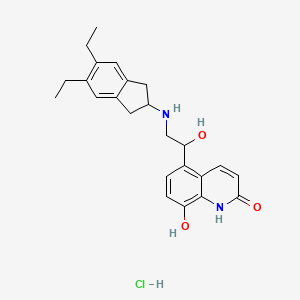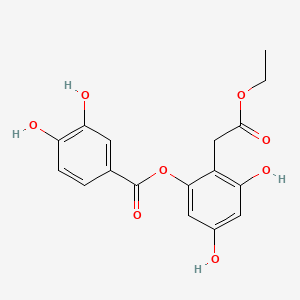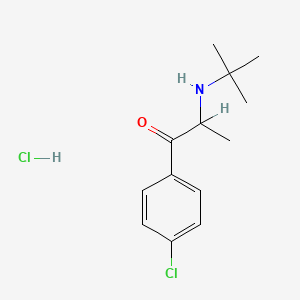
2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride
Descripción general
Descripción
Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Bupropion hydrochloride (BUP) and its derivatives belong to a chemical class of aminoketones and are known for their antidepressant abilities. BUP selectively inhibits the neuronal reabsorption of catecholamines (noradrenalin and dopamine), has minimal effect on the recapture of indolamines (serotonin) and no inhibitory effect on monoamine oxidase. It is used as the non-nicotine pharmacological therapy for combating smoking in controlled release form.
Bupropion hydrochloride (BUP) may be used as a pharmaceutical reference standard for the determination of the analyte in pharmaceutical formulations by spectrophotometric and chromatographic techniques.
Bupropion Related Compound A is a stereoisomer of Bupropion Hydrochloride, a selective inhibitor of dopamine uptake.
Aplicaciones Científicas De Investigación
Molecular Docking and Spectroscopy Studies :
- Sevvanthi et al. (2018) conducted a study on a molecule closely related to 2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one, optimized using density functional theory (DFT). They analyzed its reactivity, molecular electrostatic potential, and frontier molecular orbitals. The study revealed the inhibitory nature of the molecule with respect to adrenaline uptake, which could be significant for central nervous system drug discovery (Sevvanthi, Muthu, & Raja, 2018).
Pharmacokinetic Modeling in Brain and Plasma :
- Cremers et al. (2016) developed a pharmacokinetic model for bupropion, a compound structurally similar to 2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride, and its metabolite in rats. The model described blood-brain barrier transport, highlighting the importance of such compounds in understanding drug distribution within the brain (Cremers, Flik, Folgering, Rollema, & Stratford, 2016).
Photocatalytic Transformation Studies :
- A study by Sakkas et al. (2007) explored the photocatalytic transformation of salbutamol, a derivative of this compound, under simulated solar irradiation. This research is pivotal in understanding the environmental impact and degradation pathways of such compounds (Sakkas, Calza, Medana, Villioti, Baiocchi, Pelizzetti, & Albanis, 2007).
Electrochemical Study of Stable N-alkoxyarylaminyl Radicals :
- Miura and Muranaka (2006) conducted an electrochemical study on compounds related to this compound. This research contributes to understanding the electrochemical properties of such compounds, which can be crucial for developing new materials and drugs (Miura & Muranaka, 2006).
Spectroscopic Characterization and Crystal Structures :
- Kuś et al. (2016) characterized two cathinone derivatives, providing crucial data for their identification. This type of research is essential for the analytical characterization of compounds similar to this compound (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).
Propiedades
IUPAC Name |
2-(tert-butylamino)-1-(4-chlorophenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10;/h5-9,15H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJAXLCGRQSHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049718-72-0 | |
| Record name | 2-(tert-Butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1049718720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(TERT-BUTYLAMINO)-4'-CHLOROPROPIOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494RAT7WFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


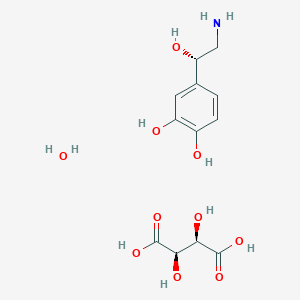



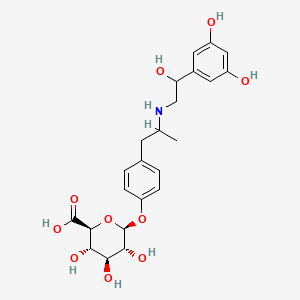
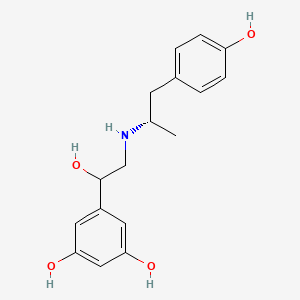
![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)

